molecular formula C27H25N3O4 B251990 N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide

Numéro de catalogue B251990
Poids moléculaire: 455.5 g/mol
Clé InChI: LGYJVSIRHBVHRR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. DMQX is a potent and selective antagonist of the ionotropic glutamate receptor, which is involved in the regulation of synaptic transmission in the central nervous system. DMQX has been widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

Mécanisme D'action

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, which is a ligand-gated ion channel that mediates the fast synaptic transmission of glutamate in the central nervous system. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide binds to the glutamate receptor and blocks the ion channel, preventing the influx of calcium ions and the depolarization of the postsynaptic neuron. This leads to a decrease in synaptic transmission and a reduction in the excitability of the neuronal network.
Biochemical and physiological effects:
N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to reduce the severity and frequency of seizures, suggesting that it may have potential therapeutic applications in the treatment of epilepsy. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that it may have potential applications in the treatment of this disorder. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has also been shown to have neuroprotective effects in animal models of cerebral ischemia, suggesting that it may have potential applications in the treatment of stroke.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide is also relatively easy to synthesize and can be obtained in its pure form through recrystallization. However, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide also has some limitations for laboratory experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can also have off-target effects on other ion channels, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for research on N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide. One potential direction is to investigate the potential therapeutic applications of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and stroke. Another potential direction is to investigate the role of glutamate receptors in the pathogenesis of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to investigate the pharmacokinetics and pharmacodynamics of N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide, as well as its off-target effects on other ion channels. Overall, N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has the potential to be a valuable tool for investigating the role of glutamate receptors in various physiological and pathological processes, and further research is needed to fully understand its potential applications.

Méthodes De Synthèse

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-phenylquinoline-4-carboxylic acid with 3,4-dimethoxybenzoyl chloride, followed by the reaction with ethylenediamine. The resulting compound is then purified through recrystallization to obtain N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide in its pure form.

Applications De Recherche Scientifique

N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are involved in synaptic plasticity, learning, memory, and the pathogenesis of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-2-phenylquinoline-4-carboxamide has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for investigating the role of glutamate receptors in these processes.

Propriétés

Formule moléculaire

C27H25N3O4

Poids moléculaire

455.5 g/mol

Nom IUPAC

N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H25N3O4/c1-33-24-13-12-19(16-25(24)34-2)26(31)28-14-15-29-27(32)21-17-23(18-8-4-3-5-9-18)30-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H,28,31)(H,29,32)

Clé InChI

LGYJVSIRHBVHRR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

SMILES canonique

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.